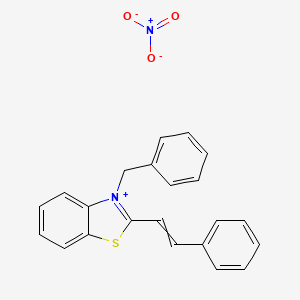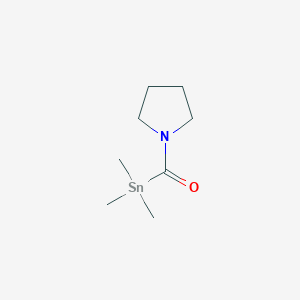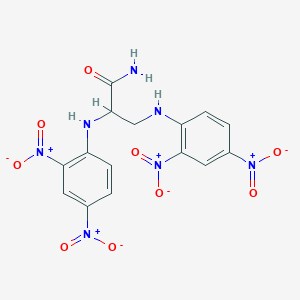![molecular formula C25H32O B14313022 1-Decyl-4-[(4-methoxyphenyl)ethynyl]benzene CAS No. 112009-05-9](/img/structure/B14313022.png)
1-Decyl-4-[(4-methoxyphenyl)ethynyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-4-[(4-methoxyphenyl)ethynyl]benzene , is a chemical compound with the molecular formula C₁₇H₁₆O. Its structure consists of a benzene ring substituted with an ethynyl group and a 4-methoxyphenyl group. This compound belongs to the family of alkynylbenzenes and exhibits interesting properties due to its unique structure .
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of 1-Decyl-4-[(4-methoxyphenyl)ethynyl]benzene. One common method involves the Sonogashira coupling reaction between 4-iodoanisole and 1-decyl-4-ethynylbenzene using a palladium catalyst. The reaction proceeds under mild conditions and yields the desired product .
Industrial Production: While industrial-scale production methods are not widely documented, researchers and early discovery chemists can access this compound from specialized suppliers like Sigma-Aldrich and TCI Chemicals. it’s essential to verify product identity and purity due to limited analytical data provided by these suppliers .
Chemical Reactions Analysis
1-Decyl-4-[(4-methoxyphenyl)ethynyl]benzene can undergo various chemical reactions:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromic acid.
Reduction: Reduction with hydrogen gas and a suitable catalyst can yield the corresponding saturated compound.
Substitution: The ethynyl group can undergo substitution reactions with nucleophiles (e.g., Grignard reagents) to form new derivatives.
Major Products: The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Decyl-4-[(4-methoxyphenyl)ethynyl]benzene finds applications in various fields:
Chemistry: As a building block for designing functional materials.
Biology: Investigating its interactions with biological targets.
Medicine: Potential use in drug discovery due to its unique structure.
Industry: Applications in organic electronics, sensors, and materials science.
Mechanism of Action
The precise mechanism of action remains an active area of research. its structural features suggest potential interactions with cellular receptors or enzymes. Further studies are needed to elucidate its specific molecular targets and pathways .
Comparison with Similar Compounds
1-Decyl-4-[(4-methoxyphenyl)ethynyl]benzene stands out due to its ethynyl-substituted aromatic ring. Similar compounds include 1,2-dichloro-4-[(4-methoxyphenyl)ethynyl]benzene, which shares the same ethynyl motif but with chlorine substitutions .
Properties
CAS No. |
112009-05-9 |
|---|---|
Molecular Formula |
C25H32O |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
1-decyl-4-[2-(4-methoxyphenyl)ethynyl]benzene |
InChI |
InChI=1S/C25H32O/c1-3-4-5-6-7-8-9-10-11-22-12-14-23(15-13-22)16-17-24-18-20-25(26-2)21-19-24/h12-15,18-21H,3-11H2,1-2H3 |
InChI Key |
KFVMEKYAJUWPAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Phenol, 2,6-bis[[[2-(1H-benzimidazol-2-yl)ethyl]thio]methyl]-4-methyl-](/img/structure/B14312955.png)



![Dioctyl [18-(dimethylamino)octadecyl]phosphonate](/img/structure/B14312977.png)

![3-[(2-Bromonaphthalen-1-yl)oxy]propane-1,2-diol](/img/structure/B14312989.png)



![4,4'-[1,3-Phenylenedi(hydrazin-2-yl-1-ylidene)]bis(3-hydroxycyclohexa-2,5-dien-1-one)](/img/structure/B14313008.png)
